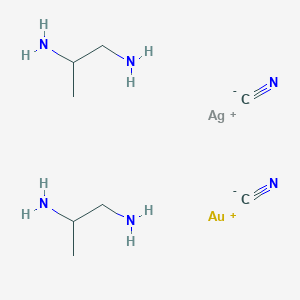
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolizine ring through intramolecular cyclization.
Amidation reactions: Introduction of the acetamide group.
Substitution reactions: Incorporation of the tetrahydro-N-(4-methoxyphenyl) moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide: A simpler analog without the tetrahydro-N-(4-methoxyphenyl) group.
Tetrahydro-N-(4-methoxyphenyl)-acetamide: Lacks the pyrrolizine ring structure.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
| 88069-43-6 | |
分子式 |
C16H23ClN2O2 |
分子量 |
310.82 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(4-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-6-4-13(5-7-14)17-15(19)12-16-8-2-10-18(16)11-3-9-16;/h4-7H,2-3,8-12H2,1H3,(H,17,19);1H |
InChIキー |
GHZQEULEYFYIRP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CCCN2CCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



